![molecular formula C9H13NO2S B1526486 1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one CAS No. 1250921-74-4](/img/structure/B1526486.png)
1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
Übersicht
Beschreibung
1-(2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one, hereafter referred to as 2-MME, is an organic compound of the thiazole family. It is a colorless, odorless solid that is soluble in water and ethanol. 2-MME was first synthesized in the early 1900s, and since then it has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, and has also been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Innovative Synthesis Approaches : Compounds with the thiazole moiety have been synthesized through various methods, demonstrating the versatility of thiazoles in chemical synthesis. For instance, the synthesis and characterization of certain derivatives highlight the chemical reactivity and functional group compatibility of thiazoles (Uma et al., 2017). This includes the preparation of derivatives with potential biological activities by modifying the thiazole core structure.
Molecular Aggregation Studies : Spectroscopic studies on methoxy- and alkyl-substituted thiazoles have revealed insights into molecular aggregation, influenced by solvent effects and substituent structure, highlighting the complex interactions at play in solution chemistry (Matwijczuk et al., 2016).
Biological Activity
Antimicrobial Activity : Thiazole derivatives have been investigated for their antimicrobial properties, with some compounds showing moderate to potent activity against various strains of bacteria and fungi. This illustrates the potential of thiazole compounds in the development of new antimicrobial agents (Parameshwarappa et al., 2009).
Antifungal and Antiviral Potentials : The antifungal activities of estrogen-like imidazole and triazole derivatives, including thiazole-substituted compounds, against Candida albicans and other species, demonstrate the potential application of these compounds in treating fungal infections. Additionally, the synthesis of thiadiazole and triazole hybrids and their evaluation against COVID-19 main protease through a virtual screening approach, indicate the antiviral potential of thiazole derivatives (Rashdan et al., 2021).
Catalysis and Material Science
- Catalytic Applications : The encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrates the application of thiazole derivatives in catalysis, particularly for the oxidation of primary alcohols and hydrocarbons. This showcases the role of thiazole compounds in designing efficient and reusable catalysts (Ghorbanloo & Alamooti, 2017).
Wirkmechanismus
Target of Action
The primary targets of 1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to describe these effects in detail.
Biochemische Analyse
Biochemical Properties
1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one plays a significant role in biochemical reactions due to its thiazole ring structure. Thiazole rings are known to interact with various enzymes and proteins, influencing their activity. This compound may interact with enzymes involved in oxidative stress responses and metabolic pathways, such as cytochrome P450 enzymes. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter gene expression by binding to transcription factors or modifying epigenetic markers .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins or enzymes, leading to changes in their activity. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins. Additionally, it can induce changes in gene expression by interacting with transcription factors or chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects observed in in vitro or in vivo studies include sustained modulation of cellular signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function or providing protection against oxidative stress. At high doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, such as cytochrome P450 enzymes. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the compound may be metabolized into active or inactive metabolites, which can further influence its biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cell membranes. Additionally, its localization and accumulation within certain tissues or cellular compartments can affect its function. For instance, the compound may accumulate in the mitochondria, where it can influence cellular respiration and energy production .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .
Eigenschaften
IUPAC Name |
1-[2-(2-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6-9(7(2)11)13-8(10-6)4-5-12-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVOJSFFNUEFDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCOC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



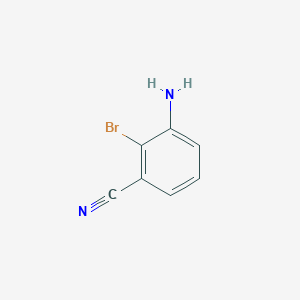
![N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine](/img/structure/B1526408.png)
![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)
![N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B1526411.png)
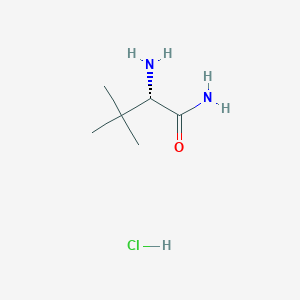
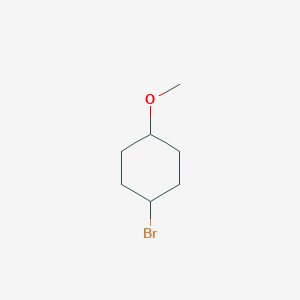
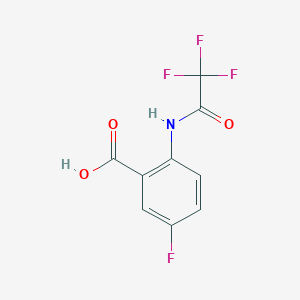
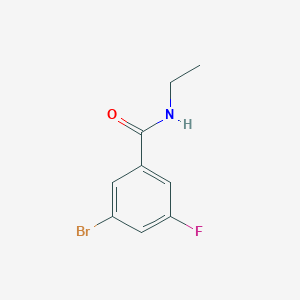
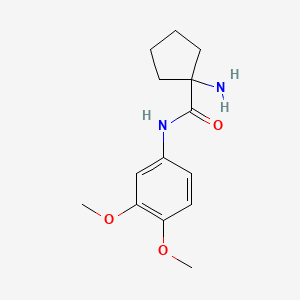


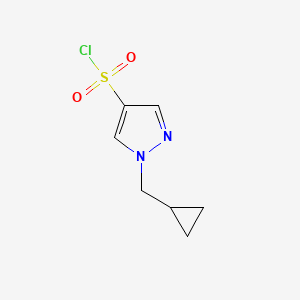
![3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1526425.png)
